molecular formula C4H3N2NaO2S B11916613 Sodium 4,6-dihydroxypyrimidine-2-thiolate

Sodium 4,6-dihydroxypyrimidine-2-thiolate

Cat. No.: B11916613
M. Wt: 166.14 g/mol
InChI Key: YAPBKIOWSSHYFL-UHFFFAOYSA-M
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Description

Sodium 4,6-dihydroxypyrimidine-2-thiolate, also known as sodium 2-thiobarbiturate, is an organic compound with the molecular formula C4H5N2NaO2S. It is a white crystalline solid that is soluble in water and exhibits basic properties. This compound contains two hydroxyl groups and a thiolate ion, making it a versatile reagent in organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4,6-dihydroxypyrimidine-2-thiolate can be synthesized through various methods. One common method involves the reaction of 4,6-dihydroxypyrimidine with sodium hydrosulfide in an alcohol medium . The reaction typically proceeds as follows: [ \text{C4H4N2O2} + \text{NaHS} \rightarrow \text{C4H5N2NaO2S} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound is often scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium 4,6-dihydroxypyrimidine-2-thiolate undergoes various chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Disulfides or sulfonates.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism by which sodium 4,6-dihydroxypyrimidine-2-thiolate exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. The thiolate ion can form strong bonds with electrophilic centers, facilitating the formation of new chemical bonds. Additionally, the hydroxyl groups can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Uniqueness: Sodium 4,6-dihydroxypyrimidine-2-thiolate is unique due to its combination of hydroxyl and thiolate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C4H3N2NaO2S

Molecular Weight

166.14 g/mol

IUPAC Name

sodium;4-hydroxy-6-oxo-1H-pyrimidine-2-thiolate

InChI

InChI=1S/C4H4N2O2S.Na/c7-2-1-3(8)6-4(9)5-2;/h1H,(H3,5,6,7,8,9);/q;+1/p-1

InChI Key

YAPBKIOWSSHYFL-UHFFFAOYSA-M

Canonical SMILES

C1=C(N=C(NC1=O)[S-])O.[Na+]

Origin of Product

United States

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